

DNA Gyrase-IN-11 for studying antibiotic resistance mechanisms

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Compound of Interest

Compound Name: DNA Gyrase-IN-11

Cat. No.: B15565409

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Application Notes and Protocols for DNA Gyrase-IN-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA Gyrase-IN-11, also identified as Compound 23Be, is a potent inhibitor of bacterial DNA gyrase and protein synthesis. This small molecule serves as a valuable tool for investigating the mechanisms of antibiotic resistance, particularly those related to DNA gyrase inhibition. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.^{[1][2][3]} Its absence in higher eukaryotes makes it an attractive target for the development of novel antibacterial agents.^{[1][2]} **DNA Gyrase-IN-11** provides a specific means to study the consequences of gyrase inhibition and to explore potential avenues for overcoming resistance to existing antibiotics.

These application notes provide detailed protocols for utilizing **DNA Gyrase-IN-11** in key experiments to study its effects on bacterial growth and enzyme activity.

Quantitative Data

The following tables summarize the inhibitory activities of **DNA Gyrase-IN-11** against various bacterial strains and its enzymatic inhibition of *E. coli* DNA gyrase.

Table 1: Minimum Inhibitory Concentrations (MIC) of **DNA Gyrase-IN-11**

Bacterial Strain	MIC (µg/mL)
Streptococcus pneumoniae	0.008 - 0.25
Streptococcus pyogenes	0.008 - 0.25
Haemophilus influenzae	0.008 - 0.25
Staphylococcus aureus	0.008 - 0.25

Data sourced from commercially available information on **DNA Gyrase-IN-11** (Compound 23Be).

Table 2: Enzymatic Inhibition of E. coli DNA Gyrase by **DNA Gyrase-IN-11**

Parameter	Value
IC50 (DNA Supercoiling)	11.9 µM
IC50 (Protein Synthesis)	0.74 µM

Data sourced from commercially available information on **DNA Gyrase-IN-11** (Compound 23Be).

Experimental Protocols

The following are detailed protocols for experiments commonly performed to characterize DNA gyrase inhibitors like **DNA Gyrase-IN-11**.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the minimum concentration of **DNA Gyrase-IN-11** that inhibits the visible growth of a bacterial strain.

Materials:

- **DNA Gyrase-IN-11**

- Test bacterial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Sterile pipette tips and reservoirs

Procedure:

- Preparation of Bacterial Inoculum:
 - From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test microorganism.
 - Suspend the colonies in sterile saline or CAMHB.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the microtiter plate wells.
- Preparation of **DNA Gyrase-IN-11** Dilutions:
 - Prepare a stock solution of **DNA Gyrase-IN-11** in a suitable solvent (e.g., DMSO).
 - Perform a serial two-fold dilution of the **DNA Gyrase-IN-11** stock solution in CAMHB across the wells of the 96-well plate. Typically, a range of concentrations from 64 $\mu\text{g/mL}$ to 0.06 $\mu\text{g/mL}$ is tested.

- Include a growth control well (containing bacteria and broth, but no inhibitor) and a sterility control well (containing broth only).
- Inoculation and Incubation:
 - Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 μ L or 200 μ L).
 - Seal the plate and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading and Interpretation of Results:
 - After incubation, visually inspect the microtiter plate for turbidity. A button of growth at the bottom of the well indicates bacterial growth.
 - The MIC is the lowest concentration of **DNA Gyrase-IN-11** at which there is no visible growth.

Protocol 2: E. coli DNA Gyrase Supercoiling Assay

This assay measures the ability of **DNA Gyrase-IN-11** to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.

Materials:

- **DNA Gyrase-IN-11**
- E. coli DNA Gyrase (containing GyrA and GyrB subunits)
- Relaxed circular plasmid DNA (e.g., pBR322)
- 5X DNA Gyrase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 125 mM KCl, 25 mM MgCl_2 , 25 mM DTT, 9 mM spermidine)
- 10 mM ATP solution
- Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
- Agarose

- 1X TAE or TBE buffer
- Ethidium bromide or other DNA stain
- Gel electrophoresis system and imaging equipment

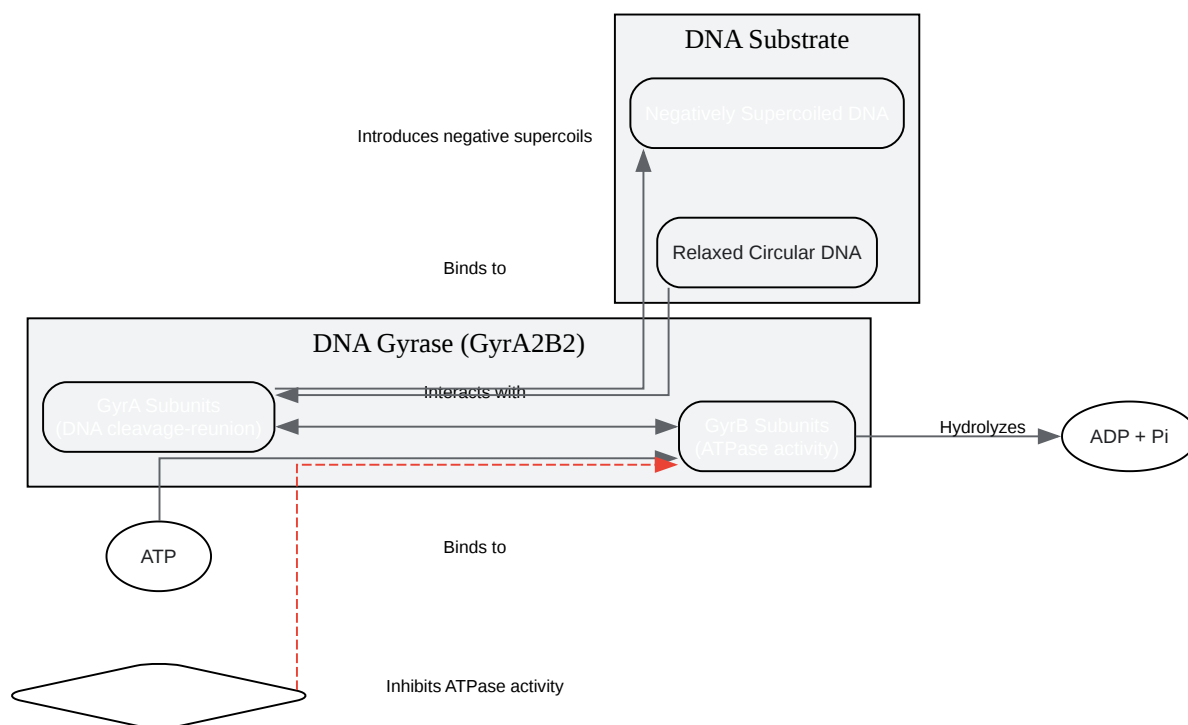
Procedure:

- Reaction Setup:
 - On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 μ L reaction mixture includes:
 - Relaxed pBR322 DNA (e.g., 0.2 μ g)
 - 5X DNA Gyrase Assay Buffer (4 μ L)
 - 10 mM ATP (2 μ L)
 - **DNA Gyrase-IN-11** at various concentrations (or solvent control)
 - E. coli DNA Gyrase (e.g., 1 unit)
 - Nuclease-free water to a final volume of 20 μ L.
 - Include a "no enzyme" control and a "no inhibitor" control.
- Incubation:
 - Incubate the reaction mixtures at 37°C for 1 hour.
- Termination of Reaction:
 - Stop the reaction by adding 4 μ L of the Stop Solution/Loading Dye to each reaction tube and mix thoroughly.
- Agarose Gel Electrophoresis:
 - Prepare a 1% agarose gel in 1X TAE or TBE buffer.

- Load the entire reaction mixture into the wells of the agarose gel.
- Run the gel at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel. The supercoiled DNA will migrate faster than the relaxed DNA.
- Visualization and Analysis:
 - Stain the gel with ethidium bromide or another DNA stain.
 - Visualize the DNA bands under UV light and capture an image.
 - Quantify the intensity of the supercoiled DNA band in each lane.
 - The IC_{50} value is the concentration of **DNA Gyrase-IN-11** that reduces the supercoiling activity by 50% compared to the "no inhibitor" control.

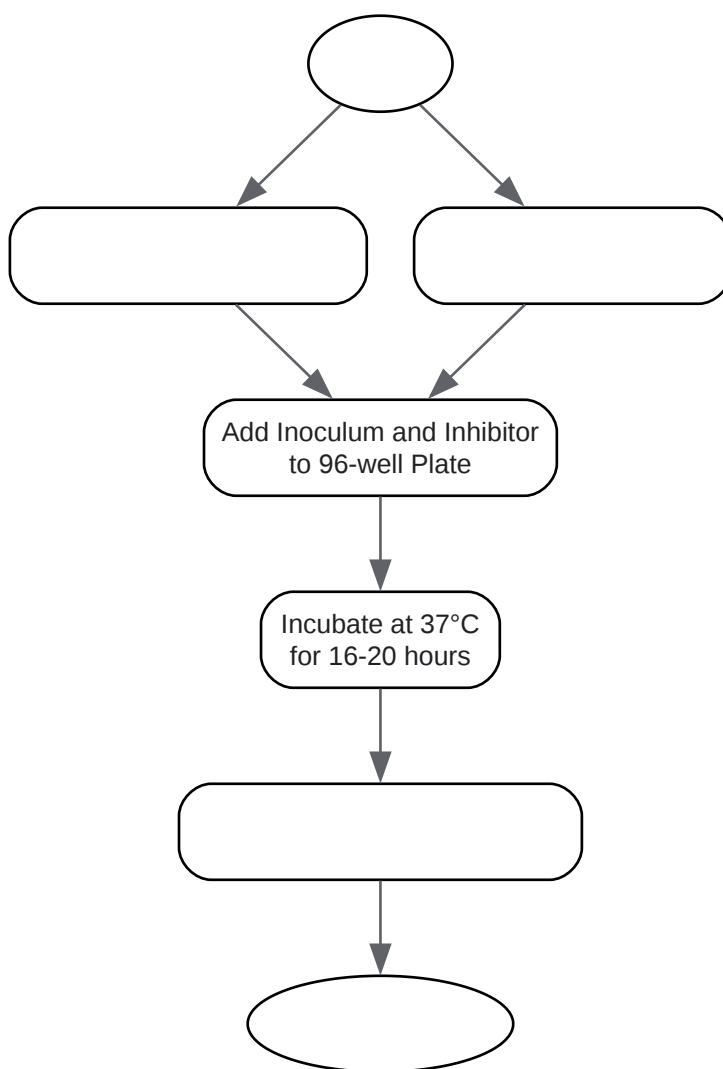
Visualizations

The following diagrams illustrate the mechanism of action of DNA gyrase and the experimental workflows.



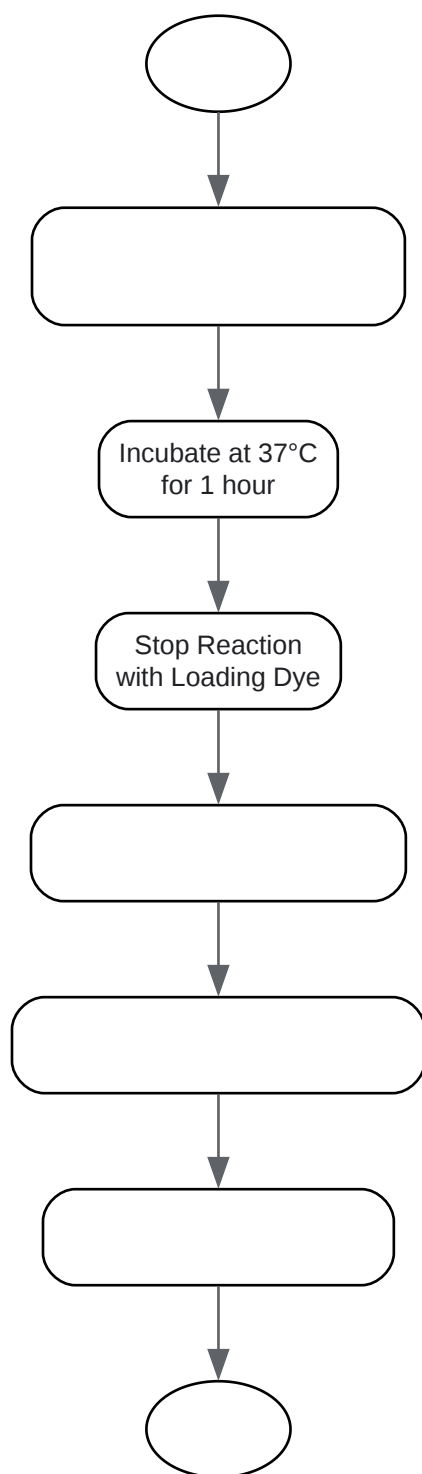
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Caption: Mechanism of DNA gyrase and inhibition by **DNA Gyrase-IN-11**.



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Caption: Workflow for MIC determination by broth microdilution.



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